

Application Note: Quantification of Delavirdine in Human Plasma using HPLC-Fluorescence

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Compound of Interest

Compound Name: Delavirdine

Cat. No.: B1662856

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Abstract

This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Delavirdine**, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation and fluorescence detection for enhanced sensitivity, making it suitable for pharmacokinetic studies in various research settings, including those with limited sample volumes. The method has been validated for linearity, accuracy, precision, and has a low limit of quantitation.

Introduction

Delavirdine is an antiretroviral medication used in the management of Human Immunodeficiency Virus (HIV) type 1 infection. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing potential toxicity. This document provides a detailed protocol for a reliable HPLC method for quantifying **Delavirdine** in plasma samples, tailored for researchers, scientists, and professionals in drug development.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **Delavirdine** is presented in the table below.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	50 µL
Column Temperature	Ambient
Detector	Fluorescence Detector
Excitation Wavelength	295 nm
Emission Wavelength	425 nm
Internal Standard (IS)	Cisapride (10 µg/mL)
Retention Time	Delavirdine: ~5.3 min, Cisapride: ~6.5 min ^[1]

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Validation Parameter	Result
Linearity Range	25 to 25,000 ng/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Quantitation (LOQ)	25 ng/mL[1]
Intra-day Precision (CV%)	$\leq 9.3\%$ [1]
Inter-day Precision (CV%)	$\leq 9.3\%$ [1]
Accuracy (% Nominal)	Within $\pm 9.2\%$ [1]
Specificity	No interference from endogenous plasma components[1]

Experimental Protocols

Materials and Reagents

- **Delavirdine** Mesylate reference standard
- Cisapride (Internal Standard)
- Acetonitrile (HPLC grade)
- Sodium Dihydrogen Phosphate (Analytical grade)
- Methanol (HPLC grade)
- Ultrapure water
- Human plasma (drug-free)

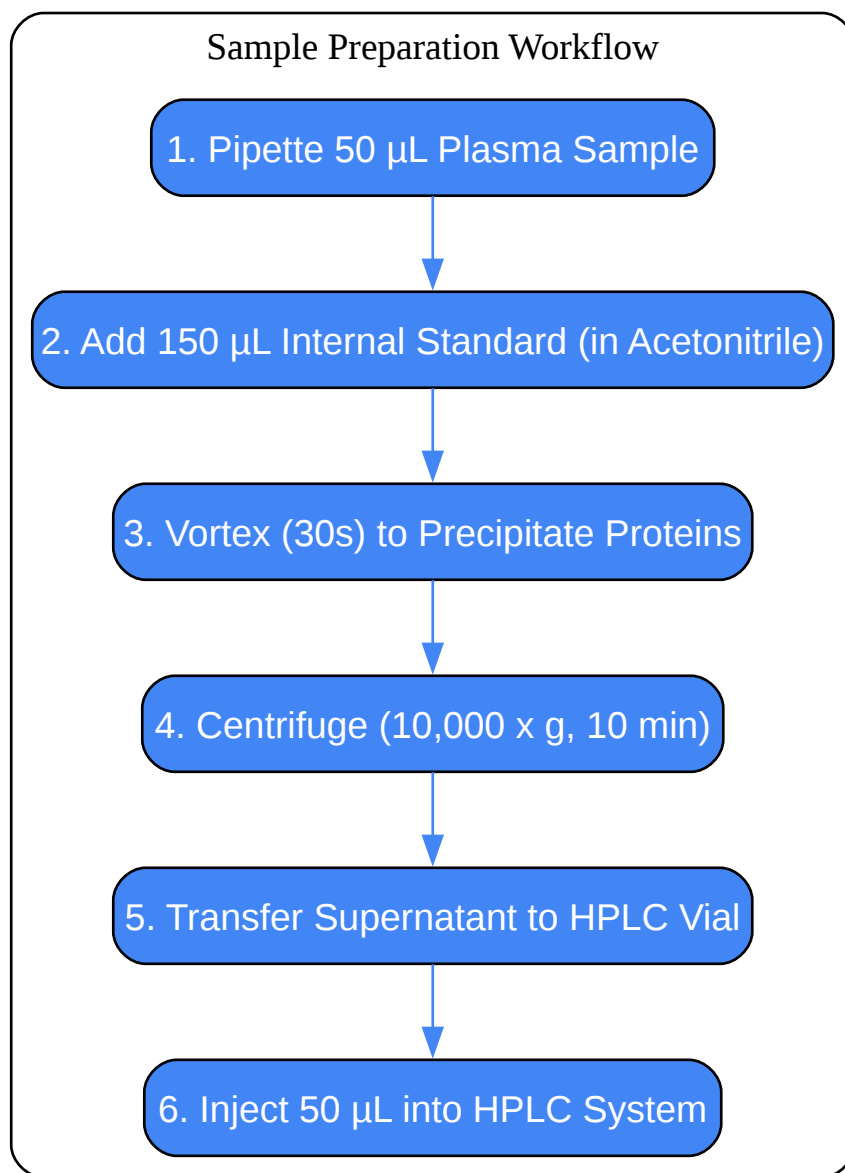
Preparation of Solutions

- 50 mM Sodium Dihydrogen Phosphate Buffer: Dissolve the appropriate amount of sodium dihydrogen phosphate in ultrapure water to achieve a final concentration of 50 mM.

- Mobile Phase: Prepare a mixture of Acetonitrile and 50 mM Sodium Dihydrogen Phosphate buffer in a 60:40 (v/v) ratio. Degas the solution before use.
- **Delavirdine** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Delavirdine** Mesylate in methanol.
- Working Standard Solutions: Prepare serial dilutions of the **Delavirdine** stock solution with the mobile phase to create calibration standards with concentrations ranging from 25 to 25,000 ng/mL.
- Internal Standard Solution (10 µg/mL): Accurately weigh and dissolve Cisapride in acetonitrile to a final concentration of 10 µg/mL.[\[1\]](#)

Sample Preparation Protocol

- Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[\[1\]](#)
- Add 150 µL of the Internal Standard solution (Cisapride in acetonitrile) to the plasma sample.[\[1\]](#)
- Vortex the mixture for 30 seconds to precipitate the plasma proteins.
- Centrifuge the tube at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to an HPLC vial.
- Inject 50 µL of the supernatant into the HPLC system.

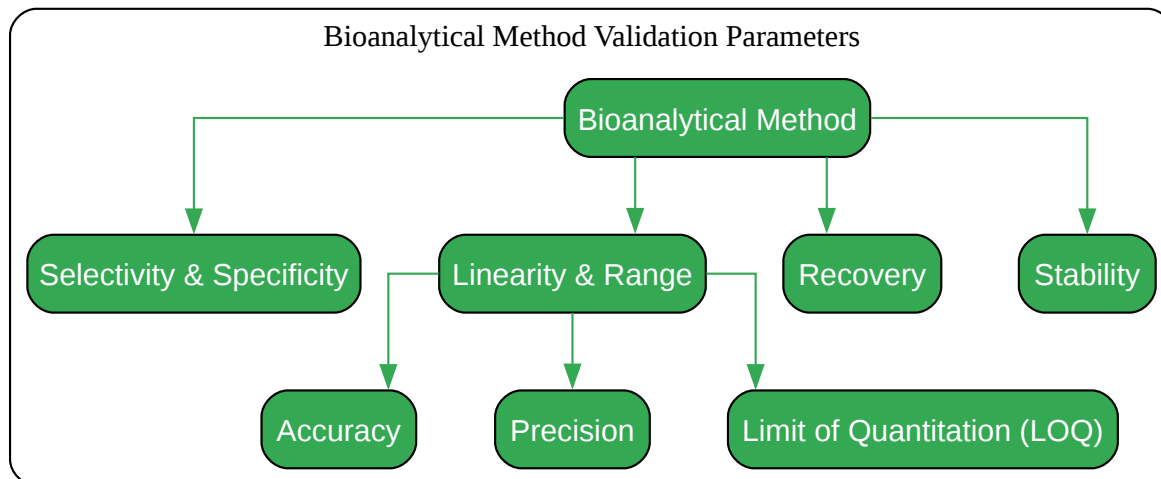


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Figure 1. Plasma Sample Preparation Workflow.

Bioanalytical Method Validation Workflow

The validation of this bioanalytical method ensures its reliability for the intended application. The relationship between the core validation parameters is outlined below.



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Figure 2. Key Bioanalytical Method Validation Parameters.

Conclusion

The HPLC method described in this application note is a robust and sensitive tool for the quantification of **Delavirdine** in human plasma. Its simple sample preparation and the use of fluorescence detection make it an accessible and reliable method for pharmacokinetic and therapeutic drug monitoring studies. The provided validation data demonstrates that the method meets the requirements for bioanalytical applications.

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References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
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